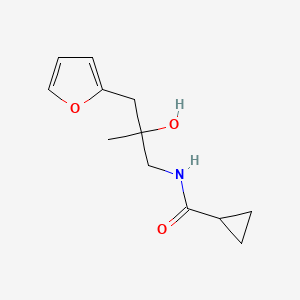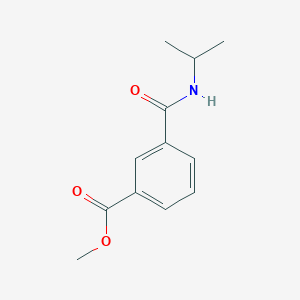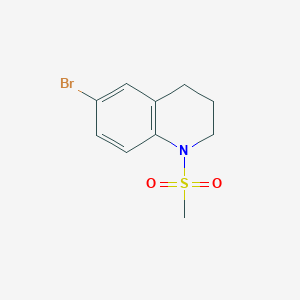
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid, also known as DFCPA, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of cyclopentylpropanoic acid and is structurally similar to other amino acid neurotransmitters such as GABA and glycine.
科学的研究の応用
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been shown to have potential therapeutic applications in various neurological disorders such as epilepsy and chronic pain. It acts as a positive allosteric modulator of GABA-B receptors, which are involved in the regulation of neuronal excitability. (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has also been shown to enhance the analgesic effects of morphine and reduce the development of tolerance to the drug. Additionally, (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
作用機序
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid acts as a positive allosteric modulator of GABA-B receptors, which are metabotropic receptors that regulate neuronal excitability. When GABA-B receptors are activated by GABA, they inhibit the release of neurotransmitters such as glutamate and dopamine, which are involved in the transmission of pain signals. (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid enhances the activity of GABA-B receptors, resulting in increased inhibition of neurotransmitter release and decreased neuronal excitability.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been shown to have analgesic effects in animal models of chronic pain. It enhances the analgesic effects of morphine and reduces the development of tolerance to the drug. (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has also been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of pure (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid. Additionally, (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has been shown to have potent and specific effects on GABA-B receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation of using (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid. One potential application is in the treatment of chronic pain, where (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid could be used to enhance the analgesic effects of opioids and reduce the development of tolerance. Additionally, (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid could be explored as a potential treatment for anxiety disorders, where it has been shown to have anxiolytic effects in animal models. Further research could also investigate the potential use of (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid in the treatment of epilepsy and other neurological disorders that involve GABA-B receptors. Finally, future research could aim to develop more soluble forms of (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid that would be easier to administer in experiments.
合成法
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2,2-difluoropropionyl chloride. The resulting intermediate is then treated with hydrochloric acid to yield (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid. This synthesis method has been well-established and has been used by many researchers to obtain pure (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid for their experiments.
特性
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)6-3-2-4-8(6,9)10/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIRHXDRIWUJZ-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)



![N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2951189.png)
![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)


![4,5-Dihydrothieno[2,3-c]pyran-7-one](/img/structure/B2951197.png)


![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)